molecular formula C9H13Cl2N3 B1463449 {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride CAS No. 1187931-82-3

{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

Cat. No. B1463449
M. Wt: 234.12 g/mol
InChI Key: AKAYOMLIOQZSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride” is a chemical compound with the molecular formula C9H11N3.2ClH . It is provided by Sigma-Aldrich and ChemBridge Corporation to early discovery researchers as part of a collection of unique chemicals . The product is in solid form .


Molecular Structure Analysis

The InChI code for “{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride” is 1S/C9H11N3.2ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 234.13 .

Scientific Research Applications

1. Antimicrobial Activity

  • Application : Imidazo[1,2-a]pyridine derivatives have shown antimicrobial properties against Staphylococcus aureus .
  • Method : The interaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine was studied, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .
  • Results : 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

2. Antituberculosis Agents

  • Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
  • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results : Some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

3. Treatment of Various Diseases

  • Application : Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

4. Microwave Irradiation

  • Application : Imidazo[1,2-a]pyridines have been synthesized using a solvent- and catalyst-free method under microwave irradiation .
  • Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones .
  • Results : This method is fast, clean, high yielding, simple to work up, and environmentally benign .

5. Material Science

  • Application : Imidazo[1,2-a]pyridine derivatives are useful in material science due to their structural character .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

6. Light-Sensitive Dyes

  • Application : Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

7. Microwave Irradiation

  • Application : Imidazo[1,2-a]pyridines have been synthesized using a solvent- and catalyst-free method under microwave irradiation .
  • Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones .
  • Results : This method is fast, clean, high yielding, simple to work up, and environmentally benign .

8. Material Science

  • Application : Imidazo[1,2-a]pyridine derivatives are useful in material science due to their structural character .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

9. Light-Sensitive Dyes

  • Application : Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound is classified as an eye irritant and skin irritant . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAYOMLIOQZSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

CAS RN

1187931-82-3
Record name {8-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 3
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 4
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 5
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 6
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

Citations

For This Compound
1
Citations
L Brier, H Hassan, X Hanoulle, V Landry… - European journal of …, 2023 - Elsevier
Since end of 2019, the global and unprecedented outbreak caused by the coronavirus SARS-CoV-2 led to dramatic numbers of infections and deaths worldwide. SARS-CoV-2 …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.